Hydroxystilbamidine bis(methanesulfonate)

Beschreibung

Eigenschaften

IUPAC Name |

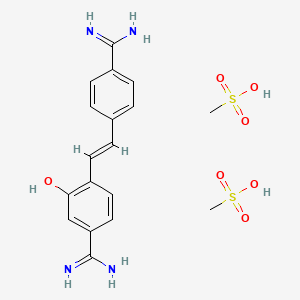

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSQKCULHSJDC-HFPMQDOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223769-64-0 |

Source

|

| Record name | 223769-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hydroxystilbamidine Bis(methanesulfonate)

Abstract

Hydroxystilbamidine, particularly in its bis(methanesulfonate) salt form and widely known by the trade name Fluoro-Gold™, is a compound of significant utility in the life sciences. Initially explored for its therapeutic potential against parasitic diseases, its unique chemical and fluorescent properties have established it as a cornerstone tool in neuroanatomy and cell biology. This guide provides a comprehensive exploration of the multifaceted mechanisms of action of hydroxystilbamidine, delving into its interactions with nucleic acids, its well-established role as a premier retrograde neuronal tracer, and its underlying principles of cellular uptake. We will dissect the causality behind its application in experimental protocols, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective and insightful use.

Introduction: The Versatile Nature of a Diamidine Compound

Hydroxystilbamidine is an aromatic diamidine that exhibits potent fluorescence, a characteristic that has been masterfully leveraged for biological research.[1] It is most recognized as Fluoro-Gold™ , a highly effective and persistent retrograde tracer for mapping neuronal circuits.[2][3][4] However, its utility is not confined to neuroscience. The molecule's ability to bind to nucleic acids and inhibit certain enzymes has made it a subject of study in cell biology and pharmacology.[5][6][7] This guide will illuminate the distinct yet interconnected mechanisms that govern its behavior in biological systems.

Core Mechanism 1: Interaction with Nucleic Acids

A fundamental aspect of hydroxystilbamidine's mechanism of action is its direct binding to DNA and RNA.[5] This interaction is non-intercalating, meaning the molecule does not insert itself between the base pairs of the DNA double helix.

DNA Minor Groove Binding

Hydroxystilbamidine preferentially binds to the minor groove of the DNA helix.[8][9] This binding is characterized by a high affinity, particularly for Adenine-Thymine (A-T) rich regions.[8] The geometry of the hydroxystilbamidine molecule allows it to fit snugly within the narrow contour of the minor groove, where it is stabilized by electrostatic interactions and hydrogen bonds.[8] This specific binding can slightly distort the helical structure.[8] The phenolic hydroxyl group is believed to play a critical role in this specific interaction.[8]

This targeted binding is the primary reason for its function as a nuclear stain in fixed cells and tissues.[][11]

Differential Fluorescence with DNA vs. RNA

A key feature for experimental applications is the distinct fluorescence profile of hydroxystilbamidine when bound to DNA versus RNA.[1][12]

-

When bound to DNA: It displays a broad emission spectrum with maxima around 450 nm and 600 nm upon excitation at approximately 360 nm.[12]

-

When bound to RNA: The emission is primarily observed at the lower wavelength, around 450 nm.[12]

This spectral shift provides a powerful tool for distinguishing between these two crucial nucleic acids within a cell.

Inhibition of Ribonucleases

Beyond simple binding, hydroxystilbamidine has been identified as a potent inhibitor of cellular ribonucleases (RNases).[5][6][7] This property was leveraged in early molecular biology protocols to protect messenger RNA (mRNA) from degradation during extraction procedures, such as the isolation of polysomes.[5] The inhibitory action is likely a consequence of the dye binding to the RNA substrate, sterically hindering the access of RNase enzymes.

Core Mechanism 2: Retrograde Axonal Transport

The most celebrated application of hydroxystilbamidine is as the retrograde tracer Fluoro-Gold™.[2][4] Retrograde tracing is a neuroanatomical technique used to map neural connections from their termination point (synapse) back to their source (the neuronal cell body).[4]

Cellular Uptake: The Weak Base Trapping Hypothesis

The uptake of Fluoro-Gold™ into nerve terminals is not an active, receptor-mediated process. Instead, it is best explained by the "weak base trapping" model.[]

-

Membrane Permeation: As a weak base, hydroxystilbamidine exists in both a charged (protonated) and an uncharged (deprotonated) state, in equilibrium. The uncharged form is more lipophilic and can passively diffuse across the lipid bilayer of the nerve terminal membrane.[]

-

Protonation and Trapping: Once inside the cell, it encounters the acidic environment of intracellular vesicles like endosomes and lysosomes. The lower pH within these compartments drives the equilibrium towards the protonated, charged form of the molecule.[]

-

Accumulation: This charged form is membrane-impermeant and becomes effectively trapped and concentrated within these acidic vesicles.[]

This mechanism ensures that the tracer is taken up by nerve terminals in the injection area and sequestered for transport.

Caption: Weak base trapping mechanism for hydroxystilbamidine cellular uptake.

Axonal Transport and Visualization

Following uptake, the vesicles containing Fluoro-Gold™ engage with the cell's retrograde transport machinery, primarily involving dynein motors moving along microtubules, and are transported from the axon terminal back to the neuronal soma (cell body).[13] Upon arrival in the soma, the tracer accumulates in the cytoplasm, providing an intense and stable fluorescent signal that fills the cell body and often extends into the proximal dendrites.[2][13]

The key advantages of Fluoro-Gold™ as a tracer stem from this mechanism:

-

High Intensity: The trapping mechanism leads to high intracellular concentrations.

-

Persistence: It remains detectable for months within the neuron.[13]

-

Photostability: It has a high resistance to fading or photobleaching.[2]

-

No Trans-synaptic Passage: The tracer does not typically cross synapses to label second-order neurons, ensuring precise mapping of direct connections.

Therapeutic Mechanism (Historical Context): Antiparasitic Activity

Long before its widespread use in neuroscience, hydroxystilbamidine and related diamidines were investigated for the treatment of parasitic diseases, including leishmaniasis and trypanosomiasis.[14][15][16][17] While newer, less toxic drugs are now standard, the mechanism of action is rooted in its DNA binding properties. It is believed that the compound preferentially accumulates in the kinetoplast of these parasites—a network of circular DNA within a large mitochondrion. By binding to the kinetoplast DNA, it likely interferes with replication and transcription, leading to parasite death.

Data Summary and Protocols

Spectral Properties

| State | Excitation Max (λEx) | Emission Max (λEm) | Reference(s) |

| General / Aqueous Solution | ~361 nm | ~536 nm | [2][3] |

| Bound to DNA | ~360 nm | ~450 nm and ~600 nm | [12] |

| Bound to RNA | ~360 nm | ~450 nm | [12] |

Experimental Protocol: Retrograde Tracing with Fluoro-Gold™

This protocol provides a generalized workflow. Causality: The choices of concentration, volume, and survival time are critical trade-offs. Higher concentrations can increase labeling intensity but also risk necrosis at the injection site.[18] Longer survival times allow for more complete transport to distal dendrites but are limited by the experimental timeline.[18]

Step 1: Preparation of Tracer Solution

-

Rationale: A sterile, precise concentration is essential for reproducible results and minimizing tissue damage.

-

Procedure: Dissolve Fluoro-Gold™ (hydroxystilbamidine bis(methanesulfonate)) in sterile 0.9% saline or 0.1 M neutral phosphate buffer to a final concentration of 2-4%.[18] A 4% solution is a common starting point.[18] Protect the solution from light.

Step 2: Administration

-

Rationale: The delivery method must be chosen to target the specific terminal field of interest with minimal spread to adjacent areas.

-

Procedure (Pressure Injection): Using a stereotaxic apparatus, slowly inject a small volume (e.g., 50-200 nL) into the target brain region using a glass micropipette or Hamilton syringe.[18]

-

Procedure (Iontophoresis): For highly discrete injection sites, apply the tracer via iontophoresis using positive current (e.g., +5 µA pulses for 5-10 minutes).[19]

Step 3: Post-Injection Survival Period

-

Rationale: This period is required for the active biological process of retrograde axonal transport to occur.

-

Procedure: Allow the animal to survive for a period of 3 to 7 days. This is typically sufficient for transport over most CNS pathways. Longer periods (weeks to months) can be used and may enhance the filling of distal dendrites.[18]

Step 4: Tissue Fixation and Processing

-

Rationale: Perfusion fixation preserves the tissue architecture and immobilizes the tracer within the cells for stable histological analysis.

-

Procedure: Deeply anesthetize the animal and perform transcardial perfusion with a buffered saline wash followed by 4% paraformaldehyde in phosphate buffer.[18]

-

Note: Avoid fixatives with high concentrations of glutaraldehyde (>1%) or heavy metals, as they can increase background fluorescence or quench the signal, respectively.[18]

Step 5: Visualization

-

Rationale: The intrinsic fluorescence of the molecule allows for direct visualization.

-

Procedure: Prepare frozen or vibratome sections (e.g., 30-50 µm). Mount the sections on slides and coverslip with an aqueous mounting medium. Visualize using a fluorescence microscope with a filter set appropriate for UV excitation (e.g., ~360 nm excitation, >420 nm emission).

Caption: Experimental workflow for retrograde neuronal tracing with Fluoro-Gold™.

Toxicity and Scientific Considerations

While an invaluable tool, it is important to acknowledge that hydroxystilbamidine is not biologically inert. At the injection site, high concentrations can cause some degree of necrosis or tissue damage. Furthermore, historical therapeutic use in humans was associated with toxic side effects, including trigeminal neuropathy with the parent compound stilbamidine and potential hypersensitivity reactions.[20][21] For tracing studies, these toxic effects are generally localized and do not compromise the integrity of distal labeled cells, but they are an important consideration in experimental design.

Conclusion

The mechanism of action of hydroxystilbamidine bis(methanesulfonate) is a compelling example of how a molecule's fundamental chemical properties can be exploited for diverse and powerful biological applications. Its ability to bind to the minor groove of DNA underpins its function as a nucleic acid stain and its historical role as an antiparasitic agent. Simultaneously, its nature as a weak base enables a clever "trapping" mechanism for cellular uptake, which, combined with intracellular transport systems, establishes it as a premier tool for the precise and permanent labeling of neuronal populations. A thorough understanding of these core mechanisms is paramount for any researcher seeking to leverage this versatile compound to its fullest potential, ensuring the generation of robust, reliable, and insightful scientific data.

References

-

Festy, B., Sturm, J., & Daune, M. (1975). Interaction between hydroxystilbamidine and DNA. I. Binding isotherms and thermodynamics of the association. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 407(1), 24-42. [Link]

-

Wikipedia. (2023). Hydroxystilbamidine. In Wikipedia. [Link]

-

Wikipedia. (2023). Retrograde tracing. In Wikipedia. [Link]

-

Saleeba, C., Dempsey, B., Le, S., Goodchild, A., & McMullan, S. (2019). A Student's Guide to Neural Circuit Tracing. Frontiers in Neuroscience, 13, 897. [Link]

-

Festy, B., & Daune, M. (1973). Hydroxystilbamidine. A nonintercalating drug as a probe of nucleic acid conformation. Biochemistry, 12(24), 4827-4834. [Link]

-

Fluorochrome, LLC. (n.d.). Fluoro-Gold Protocol and Use Guide. [Link]

-

Oberman, J. W., & Gilbert, E. F. (1958). The toxicity of 2-hydroxystilbamidine: Probable fatal toxic reaction during treatment of blastomycosis. Annals of Internal Medicine, 48(6), 1401-1414. [Link]

-

Snapper, I., et al. (1958). THE TOXICITY OF 2-HYDROXYSTILBAMIDINE: PROBABLE FATAL TOXIC REACTION DURING TREATMENT OF BLASTOMYCOSIS. Annals of Internal Medicine. [Link]

-

Totterdell, S. (2005). Neuroanatomical Tracing of Neuronal Projections with Fluoro-Gold. In Protocols for Neural Cell Culture. Humana Press. [Link]

-

Snapper, I. (1952). American mucocutaneous Leishmaniasis successfully treated with 2-hydroxystilbamidine. The American Journal of Medicine, 13(5), 655-664. [Link]

-

Murgatroyd, L. B. (1982). 2-hydroxystilbamidine isethionate: a new fluorochrome for use in general pathology. I. The selective staining of DNA, mucosubstances and elastic fibres. Histochemistry, 74(1), 107-114. [Link]

-

Sen Gupta, P. C. (1950). Hydroxystilbamidine in the Treatment of Indian Kala-Azar. The Indian medical gazette. [Link]

-

de Moraes, J., Siqueira-Neto, J. L., & de Almeida, R. P. (2023). Therapeutic Strategies against Leishmania and Trypanosoma. Pathogens, 12(8), 1032. [Link]

-

Croft, S. L., & Barrett, M. P. (2017). Management of trypanosomiasis and leishmaniasis. British Medical Bulletin, 124(1), 177-190. [Link]

Sources

- 1. Hydroxystilbamidine - Wikipedia [en.wikipedia.org]

- 2. biotium.com [biotium.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. Retrograde tracing - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hydroxystilbamidine bis(methanesulfonate) | CymitQuimica [cymitquimica.com]

- 7. Hydroxystilbamidine bis(methanesulfonate) | CAS 223769-64-0 | TargetMol | Biomol.com [biomol.com]

- 8. Interaction between hydroxystilbamidine and DNA. I. Binding isotherms and thermodynamics of the association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 11. 2-hydroxystilbamidine isethionate: a new fluorochrome for use in general pathology. I. The selective staining of DNA, mucosubstances and elastic fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]

- 14. American mucocutaneous Leishmaniasis successfully treated with 2-hydroxystilbamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Hydroxystilbamidine in the Treatment of Indian Kala-Azar | Semantic Scholar [semanticscholar.org]

- 16. Therapeutic Strategies against Leishmania and Trypanosoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 19. Neuroanatomical Tracing of Neuronal Projections with Fluoro-Gold | Springer Nature Experiments [experiments.springernature.com]

- 20. The toxicity of 2-hydroxystilbamidine: Probable fatal toxic reaction during treatment of blastomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. acpjournals.org [acpjournals.org]

A Comprehensive Technical Guide to Hydroxystilbamidine bis(methanesulfonate) for Advanced Research Applications

This guide provides an in-depth exploration of Hydroxystilbamidine bis(methanesulfonate), a versatile fluorophore with significant applications in neuroscience and cell biology. We will delve into its core functionalities, provide detailed protocols for its use as a retrograde neuronal tracer, and discuss its emerging role as a potential therapeutic agent.

Core Compound Properties and Mechanism of Action

Hydroxystilbamidine bis(methanesulfonate), widely recognized by its trade name Fluoro-Gold™, is a fluorescent cationic dye. Its utility stems from its ability to bind to nucleic acids, exhibiting distinct fluorescence emission profiles when bound to DNA versus RNA.[1][2] Chemically, it is a weak base, a property that is thought to facilitate its passage across cell membranes in an uncharged state.[3][4]

The primary application of Hydroxystilbamidine is as a retrograde neuronal tracer.[5][6] After injection into a target region of the nervous system, it is taken up by axon terminals and transported backward to the neuronal cell body (soma). The proposed mechanism for its uptake and retention involves being trapped within acidic cellular compartments like lysosomes and endosomes due to a favorable pH gradient.[3] This efficient retrograde axonal transport allows for detailed mapping of neural circuits.[4]

Beyond its role as a tracer, Hydroxystilbamidine has been identified as a potent inhibitor of cellular ribonucleases (RNases).[1][7] This property is valuable in molecular biology applications where the preservation of mRNA integrity is crucial.[1]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄N₄O₇S₂ | [2][8] |

| Molecular Weight | 472.54 g/mol | [4][8] |

| CAS Number | 223769-64-0 | [5] |

| Appearance | Yellow solid | [9] |

| Solubility | Soluble in water and DMSO | [9] |

| Excitation Maximum | ~361 nm | [5][9] |

| Emission Maximum | ~536 nm | [5][9] |

| Fluorescence with DNA | Emits at 450 nm and 600 nm | [2] |

| Fluorescence with RNA | Emits at 450 nm | [2] |

Application I: Retrograde Neuronal Tracing

The most extensive use of Hydroxystilbamidine is for the anatomical mapping of neural pathways. Its properties make it an exceptional tool for neuroscientists.

Key Advantages as a Neuronal Tracer:

-

Intense and Stable Fluorescence: Provides a strong and fade-resistant signal, allowing for long-term studies.[4][6]

-

Detailed Cellular Morphology: It extensively fills the dendritic arbor of labeled neurons, providing a near-complete visualization of the cell's structure.[6][10]

-

High Sensitivity and Reliability: Ensures robust and consistent labeling of neuronal populations.[9]

-

Lack of Diffusion: Once transported, the dye does not leak from the labeled cells, ensuring precise localization.[4]

-

Compatibility: It can be used in conjunction with various other neuroanatomical techniques, including immunocytochemistry and horseradish peroxidase-based histochemistry.[9]

Experimental Workflow: Retrograde Tracing

The following protocol outlines a general procedure for in vivo retrograde neuronal tracing. The specific parameters, such as injection volume and survival time, should be optimized for the experimental model and target neuronal population.

Caption: Workflow for in vivo retrograde neuronal tracing using Hydroxystilbamidine.

Detailed Protocol: Retrograde Neuronal Tracing

Materials:

-

Hydroxystilbamidine bis(methanesulfonate) (Fluoro-Gold™)

-

Sterile, deionized water or 0.9% saline

-

Anesthetic

-

Stereotaxic apparatus

-

Microsyringe or iontophoresis setup

-

Surgical tools

-

4% formaldehyde in phosphate-buffered saline (PBS)

-

Cryostat or vibratome

-

Fluorescence microscope with appropriate filters

Procedure:

-

Tracer Preparation: Dissolve Hydroxystilbamidine in sterile, deionized water or 0.9% saline to a final concentration of 2-4%.[11] A 4% solution is a common starting point.[6]

-

Animal Surgery: Anesthetize the animal according to approved institutional protocols and secure it in a stereotaxic frame.

-

Tracer Injection:

-

Post-Operative Survival: Allow for a survival period of 3-5 days to enable retrograde transport of the tracer to the cell bodies.[11] Longer survival times can enhance the filling of distal dendrites.[11]

-

Tissue Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% formaldehyde in PBS.[11]

-

Tissue Sectioning: Dissect the brain and post-fix if necessary. Section the tissue using a cryostat or vibratome.

-

Visualization: Mount the sections on slides and visualize the labeled neurons using a fluorescence microscope equipped with a UV excitation filter. A gold-colored fluorescence is typically observed when the tissue is processed with a neutral pH buffer.[9]

Application II: Potential Therapeutic Agent for Prion Diseases

Recent research has explored the potential of various compounds to combat prion diseases, which are fatal neurodegenerative disorders.[12] While no cure currently exists, several therapeutic strategies are under investigation, including the use of chemical compounds to inhibit the formation of the disease-associated scrapie prion protein (PrPSc).[12][13]

Although Hydroxystilbamidine is not a primary candidate in current clinical trials, its chemical properties and mechanism of action in other biological contexts suggest a potential, yet underexplored, role. Compounds like Thioflavine, which share some structural similarities and are used to identify amyloidogenic proteins, have been shown to inhibit PrPSc production in vitro.[12][14]

The development of treatments for prion diseases is an active area of research, with approaches ranging from immunotherapy to gene therapy.[15][16] Further investigation into the anti-prion potential of compounds like Hydroxystilbamidine could be a worthwhile avenue for future research.

Caption: Simplified pathway of prion disease pathogenesis and potential therapeutic targets.

Safety and Handling

Hydroxystilbamidine bis(methanesulfonate) should be handled with appropriate laboratory precautions. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[18]

-

Handling: Avoid breathing dust.[17] Use in a well-ventilated area or under a fume hood.

-

Storage: Store at 2-8°C, protected from light.[4][6] The powder form should be kept in a tightly closed container in a dry environment.[11][18]

Conclusion

Hydroxystilbamidine bis(methanesulfonate) is a powerful and versatile tool for researchers, particularly in the field of neuroscience. Its primary application as a retrograde neuronal tracer provides an unparalleled ability to map neural circuitry with high fidelity. While its therapeutic potential remains to be fully explored, its chemical properties warrant consideration in the broader context of neurodegenerative disease research. By understanding the principles behind its function and adhering to established protocols, scientists can effectively leverage this compound to advance our understanding of the nervous system and explore new therapeutic avenues.

References

- Wessendorf, M. W. (1991). Fluoro-Gold: composition, and mechanism of uptake. Brain Research, 553(1), 135-148.

- Schmued, L. C., & Heimer, L. (2000). Retrograde tracing with Fluoro-Gold: different methods of tracer detection at the ultrastructural level and neurodegenerative changes of back-filled neurons in long-term studies. Journal of Neuroscience Methods, 103(1), 11-21.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135818273, Hydroxystilbamidine bis(methanesulfonate). Retrieved from [Link]

-

Fluorochrome, LLC. (n.d.). Fluoro-Gold Protocol and Use Guide. Retrieved from [Link]

-

Biosafety and Health. (2020). Therapeutic implications of prion diseases. Retrieved from [Link]

-

National Prion Clinic - UCL. (n.d.). Drug treatments. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Developing treatments for prion diseases. Retrieved from [Link]

-

Frontiers. (2024). New implications for prion diseases therapy and prophylaxis. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (2013). Therapies for human prion diseases. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Fluoro-Gold: composition, and mechanism of uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 羟基司替丁双(甲磺酸酯) suitable for fluorescence, ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. biotium.com [biotium.com]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. Hydroxystilbamidine bis(methanesulfonate) | CymitQuimica [cymitquimica.com]

- 8. Hydroxystilbamidine bis(methanesulfonate) | C18H24N4O7S2 | CID 135818273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hydroxystilbamidine bis(methanesulfonate) - CAS-Number 223769-64-0 - Order from Chemodex [chemodex.com]

- 10. Retrograde tracing with Fluoro-Gold: different methods of tracer detection at the ultrastructural level and neurodegenerative changes of back-filled neurons in long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 12. mednexus.org [mednexus.org]

- 13. Developing treatments for prion diseases | National Institutes of Health (NIH) [nih.gov]

- 14. Therapies for human prion diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug treatments | National Prion Clinic - UCL – University College London [ucl.ac.uk]

- 16. Frontiers | New implications for prion diseases therapy and prophylaxis [frontiersin.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

spectral properties of Hydroxystilbamidine bis(methanesulfonate)

An In-depth Technical Guide to the Spectral Properties of Hydroxystilbamidine bis(methanesulfonate)

Preamble for the Advanced Researcher

Hydroxystilbamidine bis(methanesulfonate), commercially recognized as Fluoro-Gold™, is more than a conventional fluorescent marker; it is a dynamic molecular probe whose photophysical behavior is intricately linked to its microenvironment. This guide moves beyond a simple recitation of spectral maxima to provide a nuanced understanding of the compound's complex fluorescent properties. As senior scientists and drug development professionals, the ability to harness—not just observe—these properties is paramount. We will dissect the causality behind its variable spectral signatures, provide robust methodologies for its characterization, and link these fundamental properties to its sophisticated applications in neuroscience and molecular biology. This document is structured to serve as both a foundational reference and a practical manual for the precise and effective application of this versatile fluorophore.

Section 1: The Molecular Probe in Context

Hydroxystilbamidine is a cationic aromatic diamidine dye that has become an indispensable tool in the life sciences.[1][2] Its utility stems from two primary applications: as a highly sensitive and reliable retrograde neuronal tracer and as a nucleic acid stain capable of differentiating between DNA and RNA in situ.[3][4][5] Unlike many fluorescent dyes that possess static spectral characteristics, Hydroxystilbamidine's fluorescence is remarkably sensitive to its surroundings, including pH and its binding state to macromolecules.[6][7] This environmental sensitivity is not a limitation but rather its most powerful feature, enabling advanced applications that rely on these spectral shifts. A thorough understanding of these properties is therefore not merely academic but essential for designing rigorous experiments and correctly interpreting their results.

Section 2: Core Photophysical Characteristics

The foundational spectral behavior of Hydroxystilbamidine is characterized by broad absorption in the ultraviolet (UV) range. However, its emission profile is highly variable and serves as the basis for its utility.

-

Absorption and Excitation: The dye generally displays a broad absorption peak in the UV spectrum. The precise maximum (λabs) can shift based on solvent and binding state but is typically found around 323-361 nm.[8][9][10][11]

-

Emission and Stokes Shift: The emitted fluorescence (λem) is highly dependent on the environment. The Stokes Shift—the difference between the excitation and emission maxima—is consequently large and variable, a characteristic that is highly advantageous for minimizing self-quenching and simplifying optical filter design in fluorescence microscopy.[12]

-

Molar Extinction Coefficient: The molar extinction coefficient (ε), a measure of how strongly the dye absorbs light, has been reported to be approximately 33,000 M-1cm-1 in an acidic aqueous solution (pH 4.5) and 27,000 M-1cm-1 when bound to DNA.[6][7] This high coefficient contributes to its bright fluorescence.

-

Photostability: A key field-proven advantage of Hydroxystilbamidine is its high resistance to photobleaching or fading, making it particularly suitable for long-term studies and experiments requiring intense or prolonged light exposure.[5][10]

Section 3: Environmental Influence on Spectral Signatures

The defining characteristic of Hydroxystilbamidine is its solvatochromism and the dramatic changes in its emission spectrum upon binding to biological targets. This property allows a single molecule to act as a multi-channel reporter.

The fluorescence emission is profoundly influenced by:

-

pH: In acidic solutions (e.g., pH 3.3-4.5), the dye emits a blue fluorescence.[6][7] In contrast, when tissues are processed with neutral pH buffers, a gold-colored emission is observed.[6][7]

-

Nucleic Acid Binding: This is the most functionally significant spectral shift. When bound to DNA, Hydroxystilbamidine exhibits a dual-peak emission, with maxima around 450 nm (blue) and in the 600-625 nm range (red).[8][9][11] Critically, when bound to RNA, it only emits at the 450 nm peak.[8][9][11] This differential emission provides a powerful method for distinguishing DNA from RNA in cells. The binding to DNA is non-intercalating, with the molecule likely situated in the minor groove, showing a preference for AT-rich regions.[13][14][15]

-

Membrane Binding: When associated with membranes at physiological pH, the dye exhibits a broad emission spectrum between 530 nm and 600 nm.[6][7]

Table 1: Summary of Hydroxystilbamidine Spectral Properties under Various Conditions

| Condition | Excitation Max (λex) | Emission Max (λem) | Molar Extinction (ε) | Observed Color |

| Aqueous Solution (pH 4.5) | 323 nm[6][7] | 408 nm (with a second peak ~600 nm)[6][7] | 33,000 M-1cm-1[6][7] | Blue |

| Tissue (Neutral pH) | 323 nm[9] | 620 nm[9] | Not Reported | Gold |

| Bound to DNA | 360 nm[4][8][9] | ~450 nm and ~600-625 nm[4][8][9] | 27,000 M-1cm-1[6][7] | Blue/Red |

| Bound to RNA | 360 nm[8][9] | ~450 nm[8][9] | Not Reported | Blue |

| Membrane Bound (pH 7.4) | 350-395 nm[6][7] | 530-600 nm[6][7] | Not Reported | Yellow/Gold |

| General (Unbound) | 361 nm[10] | 536 nm[10] | Not Reported | Green |

Section 4: Practical Methodologies for Spectral Characterization

To ensure experimental rigor, it is often necessary to validate the spectral properties of a fluorescent dye under specific experimental conditions. The following protocol outlines a self-validating system for measuring the fluorescence spectrum of Hydroxystilbamidine.

Experimental Protocol: Acquiring Fluorescence Excitation and Emission Spectra

Objective: To determine the excitation and emission maxima of Hydroxystilbamidine in a user-defined buffer or solvent system.

Instrumentation:

-

A calibrated spectrofluorometer with a high-intensity Xenon arc lamp, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.[16]

Materials:

-

Hydroxystilbamidine bis(methanesulfonate) powder

-

Solvent of choice (e.g., 1x Phosphate-Buffered Saline for physiological simulation, citrate buffer for acidic conditions)

-

Quartz cuvettes (1 cm path length)

-

Spectrophotometer (for absorbance measurement)

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of Hydroxystilbamidine in high-purity water or DMSO. Store this solution protected from light at 4°C for short-term or -20°C for long-term use.[6]

-

Working Solution Preparation: Dilute the stock solution in the desired solvent to create a working solution.

-

Causality & Trustworthiness: The concentration must be optimized. First, measure the absorbance spectrum of the working solution using a spectrophotometer. Adjust the concentration until the absorbance at the expected excitation maximum is between 0.05 and 0.1. This is a critical step to avoid the "inner filter effect," where overly concentrated solutions re-absorb emitted light, leading to distorted spectra and inaccurate quantum yield measurements.[17]

-

-

Solvent Blank Measurement: Fill a quartz cuvette with the solvent alone. Place it in the spectrofluorometer and run a full emission scan (using an estimated excitation wavelength, e.g., 360 nm) and a full excitation scan (using an estimated emission wavelength, e.g., 550 nm). This spectrum will be subtracted from the sample measurement to remove background signals, including Raman scattering from the solvent.

-

Emission Spectrum Acquisition: a. Rinse and fill the cuvette with the Hydroxystilbamidine working solution. b. Set the excitation monochromator to the wavelength of maximum absorbance determined in step 2 (e.g., 360 nm). c. Scan the emission monochromator across a broad range of wavelengths (e.g., 380 nm to 750 nm). d. The resulting plot will show fluorescence intensity versus emission wavelength. The peak of this plot is the emission maximum (λem).

-

Excitation Spectrum Acquisition: a. Set the emission monochromator to the emission maximum (λem) determined in the previous step. b. Scan the excitation monochromator across a range of wavelengths shorter than the emission maximum (e.g., 280 nm to 500 nm). c. The resulting plot of fluorescence intensity versus excitation wavelength should mirror the absorbance spectrum. The peak of this plot is the excitation maximum (λex).

-

Data Processing: Subtract the solvent blank spectrum from the sample spectra. Normalize the data by setting the peak intensity to 100% for clear visualization and comparison.

Section 5: Application-Specific Spectral Considerations

The utility of Hydroxystilbamidine is a direct consequence of its dynamic spectral properties.

-

In Retrograde Neuronal Tracing: When used as a retrograde tracer, the dye fills the neuronal cell body and proximal dendrites.[8][9][11] The typical gold fluorescence observed in tissue processed at neutral pH is optimally visualized using a wide-band UV excitation filter.[6][7] The choice of this filter set is a direct consequence of the dye's excitation maximum around 323 nm and its broad emission peaking around 620 nm in this environment.[9] Its high photostability ensures that detailed, high-resolution images of neuronal morphology can be captured without significant signal degradation.[5]

-

In Differentiating DNA and RNA: The most sophisticated application of Hydroxystilbamidine's spectral properties is its use in distinguishing nucleic acids. An experiment designed to leverage this would use an excitation wavelength of ~360 nm. The detection system would be configured with two distinct emission channels: one centered around 450 nm (a "blue" channel) and another around 625 nm (a "red" channel). Regions rich in RNA would produce a signal only in the blue channel, while DNA-rich regions (like the cell nucleus) would produce a signal in both the blue and red channels.[8][9][11] This ratiometric or dual-channel detection provides an elegant and powerful method for visualizing the relative distribution of DNA and RNA within fixed cells.

Section 6: Concluding Remarks

Hydroxystilbamidine bis(methanesulfonate) is a powerful fluorescent tool whose full potential is realized only through a deep appreciation of its spectral dynamics. Its sensitivity to the local environment, particularly its differential emission upon binding to DNA and RNA, elevates it from a simple stain to a sophisticated reporter of molecular context. For researchers in neuroscience and cell biology, understanding these photophysical principles is the key to unlocking novel experimental designs and gaining deeper insights into complex biological systems. Future work may focus on leveraging its unique properties for developing new quantitative assays or exploring its utility in live-cell imaging, provided challenges related to cell permeability can be addressed.

References

- Spectroscopic study and evaluation of red-absorbing fluorescent dyes. (n.d.). PubMed.

- Hydroxystilbamidine bis(methanesulfonate) | CAS# 223769-64-0 | Neuronal Retrograde Tracer. (n.d.). MedKoo Biosciences.

- Spectroscopic Study and Evaluation of Red-Absorbing Fluorescent Dyes. (2002, November 27). American Chemical Society.

- Fluorescence spectroscopy and microscopy : methods and protocols. (n.d.). National Library of Medicine.

- Hydroxystilbamidine bis(methanesulfonate) | Fluorescent Dye. (n.d.). MedchemExpress.com.

- Hydroxystilbamidine, methanesulfonate. (n.d.). Interchim.

- Hydroxystilbamidine (methanesulfonate) (CAS Number: 223769-64-0). (n.d.). Cayman Chemical.

- Hydroxystilbamidine. (n.d.). Wikipedia.

- Hydroxystilbamidine bis(methanesulfonate) | CAS 223769-64-0. (n.d.). Tocris Bioscience.

- ExperimentFluorescenceSpectroscopy. (2025, October 8). ecl-logo.

- Interpretation and prediction of optical properties: novel fluorescent dyes as a test case. (2023, August 16).

- Fluorescent dyes: spectra, types & applications. (n.d.). baseclick GmbH.

- Application Notes and Protocols for Measuring the Fluorescence Spectrum of 4-Methyl-5-phenyloxazole. (n.d.). Benchchem.

- Hydroxystilbamidine (Fluoro-Gold™). (n.d.). Biotium.

- Hydroxystilbamidine (ab138870). (n.d.). Abcam.

- Fluoro-Gold Retrograde Axonal Tracer | 81-1011. (n.d.). Antibodies Incorporated.

- Hydroxystilbamidine (methanesulfonate) - Biochemicals - CAT N°: 26858. (n.d.). Bertin bioreagent.

- 2-hydroxystilbamidine isethionate: a new fluorochrome for use in general pathology. I. The selective staining of DNA, mucosubstances and elastic fibres. (n.d.). PubMed.

- Interaction between hydroxystilbamidine and DNA. I. Binding isotherms and thermodynamics of the association. (n.d.). PubMed.

- Hydroxystilbamidine bis(methanesulfonate) | CAS 223769-64-0. (n.d.). SCBT.

- Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples | Request PDF. (2020, April 22). ResearchGate.

- Synthesis and Spectroscopic Characterization of a Fluorescent Pyrrole Derivative Containing Electron Acceptor and Donor Groups. (n.d.). PubMed.

- Hydroxystilbamidine Methanesulfonate. (n.d.). Molecular Depot.

- CAS 223769-64-0 Hydroxystilbamidine bis(methanesulfonate). (n.d.). BOC Sciences.

- Spectrum [Hydroxystilbamidine ]. (n.d.). AAT Bioquest.

- Fluorescence Spectroscopy | Measuring Fluorescence Sample. (2018, August 17). Edinburgh Instruments.

- Hydroxystilbamidine. (n.d.). Interchim.

- Hydroxystilbamidine. A nonintercalating drug as a probe of nucleic acid conformation. (n.d.). PubMed.

- HydroxystilbaMidine bis(Methanesulfonate) [Know as FluoroGold (TM) , TM of FluorochroMe] 223769-64-0 wiki. (n.d.). Guidechem.

- Hydroxystilbamidine. Nonintercalating drug as a probe of nucleic acid conformation | Biochemistry. (n.d.). ACS Publications.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Hydroxystilbamidine - Wikipedia [en.wikipedia.org]

- 4. Hydroxystilbamidine (ab138870) | Abcam [abcam.com]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. interchim.fr [interchim.fr]

- 7. interchim.fr [interchim.fr]

- 8. medkoo.com [medkoo.com]

- 9. caymanchem.com [caymanchem.com]

- 10. biotium.com [biotium.com]

- 11. Hydroxystilbamidine (methanesulfonate) - Biochemicals - CAT N°: 26858 [bertin-bioreagent.com]

- 12. Fluorescent dyes: spectra, types & applications [baseclick.eu]

- 13. Interaction between hydroxystilbamidine and DNA. I. Binding isotherms and thermodynamics of the association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxystilbamidine. A nonintercalating drug as a probe of nucleic acid conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. edinst.com [edinst.com]

chemical structure of Hydroxystilbamidine bis(methanesulfonate)

An In-Depth Technical Guide to Hydroxystilbamidine bis(methanesulfonate): Structure, Mechanism, and Applications

Executive Summary

Hydroxystilbamidine bis(methanesulfonate), widely recognized in the scientific community as Fluoro-Gold™, is a potent and versatile fluorescent cationic dye.[1][2] Its unique chemical structure underpins a suite of properties that have made it an indispensable tool in neuroscience and cell biology. This guide provides a comprehensive technical overview of its chemical identity, mechanism of action, spectroscopic profile, and core applications. We delve into the causality behind its function as a premier retrograde neuronal tracer and a differential nucleic acid stain, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The utility of Hydroxystilbamidine bis(methanesulfonate) is intrinsically linked to its molecular architecture. The core structure consists of a hydroxystilbene backbone functionalized with two amidine groups, which are critical for its biological interactions. The bis(methanesulfonate) salt form confers favorable solubility and stability for experimental use.[3][4]

Core Chemical Structure

The molecule's planar stilbene core, combined with its cationic amidine groups, facilitates its interaction with negatively charged biological macromolecules like nucleic acids.

Caption: 2D representation of the core Hydroxystilbamidine structure.

Chemical Identifiers

Precise identification is critical for reproducibility in research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid | [][6] |

| CAS Number | 223769-64-0 | [6][7] |

| Molecular Formula | C18H24N4O7S2 | [6][7] |

| SMILES | CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N | [][6] |

| InChI Key | YGNSQKCULHSJDC-HFPMQDOPSA-N | [][7] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 472.53 g/mol | [7][8] |

| Appearance | Golden-yellow crystalline powder | [3][4] |

| Purity | ≥96.0% (HPLC) | |

| Storage | 2-8°C (short-term), -20°C (long-term), protect from light | [3][4][7] |

| Solubility | Readily soluble in aqueous solutions (e.g., 5% w/v) | [3][4] |

Mechanism of Action and Spectroscopic Profile

The compound's efficacy stems from two primary mechanisms: its interaction with nucleic acids, which drives its fluorescent properties, and its physiological behavior in neurons, which enables retrograde tracing.

Interaction with Nucleic Acids

Hydroxystilbamidine is a nucleic acid dye that binds to both DNA and RNA.[1][7] Its binding is thought to occur in the minor groove of the DNA double helix, with a preference for AT-rich regions.[3][4] This interaction is non-intercalating, meaning it does not insert itself between the base pairs, thus causing minimal distortion to the nucleic acid structure. This binding event is the cornerstone of its fluorescence, as the constrained environment dramatically enhances its quantum yield.

Mechanism of Neuronal Uptake and Retrograde Transport

As a retrograde tracer, Hydroxystilbamidine is taken up by axon terminals at an injection site and transported backward along the axon to the neuron's cell body (soma).[9][10] The prevailing hypothesis for its uptake is the "weak base trapping" model.[]

-

Causality: The molecule, being a weak base, can exist in both a charged (protonated) and uncharged (deprotonated) state. In the neutral extracellular space, a fraction of the molecules are uncharged and can diffuse across the lipid bilayer of the axon terminal membrane. Once inside the acidic environment of intracellular vesicles like endosomes and lysosomes, the molecule becomes protonated (charged). This charge prevents it from diffusing back across the membrane, effectively trapping it inside the neuron. These vesicles are then actively transported retrogradely along the microtubule network to the cell body.[] This mechanism explains its efficiency and retention within labeled neurons.

Spectroscopic Properties

The most powerful feature of Hydroxystilbamidine is its complex and environment-dependent fluorescence. The emission spectrum shifts significantly depending on whether it is bound to DNA or RNA, and is also influenced by pH.[2][3][4] This allows for sophisticated experimental designs.

| Condition | Excitation (λex) | Emission (λem) | Emitted Color | Source |

| Bound to DNA | ~360 nm | ~450 nm and ~600-625 nm | Dual peaks | [3][4][7] |

| Bound to RNA | ~360 nm | ~450 nm only | Blue | [3][4][7] |

| Neutral pH Buffer | Wideband UV (~323-380 nm) | ~620 nm | Gold | [3][4][7] |

| Acidic pH Buffer | Wideband UV (~323-380 nm) | Varies | Blue/Bright White | [2] |

This differential emission provides a unique advantage, enabling researchers to distinguish between DNA-rich (nucleus) and RNA-rich (cytoplasm, nucleolus) compartments within a cell.

Caption: Fluorescence mechanism of Hydroxystilbamidine upon binding to nucleic acids.

Core Applications in Scientific Research

Application I: Retrograde Neuronal Tracing

Hydroxystilbamidine (Fluoro-Gold) is considered a gold-standard retrograde tracer due to its intense, fade-resistant fluorescence and its ability to extensively fill the dendritic arbor of labeled neurons.[11][12] This allows for detailed morphological analysis of neuronal populations that project to a specific target region.

This protocol provides a self-validating workflow for mapping neuronal connections.

-

Tracer Preparation:

-

Aseptically dissolve Hydroxystilbamidine bis(methanesulfonate) powder in 0.9% sterile saline or distilled water to a final concentration of 2-5% (w/v).[3][13]

-

Expert Insight: A slightly acidic pH (4.0-5.2) can improve solubility.[3][4] Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates that could clog the injection needle.

-

-

Animal Surgery and Tracer Injection:

-

Anesthetize the animal according to approved institutional protocols.

-

Using a stereotaxic frame, lower a microsyringe or glass micropipette to the precise coordinates of the target brain region.

-

Inject a small volume (e.g., 50-200 nL) of the tracer solution slowly over several minutes.

-

Expert Insight: A slow injection rate minimizes tissue damage and backflow along the injection track. Leaving the needle in place for 5-10 minutes post-injection is critical to allow the tracer to diffuse into the tissue before withdrawal.

-

-

Survival Period:

-

Allow the animal to recover for a period of 2-7 days.

-

Causality: This survival time is essential for the active retrograde transport mechanism to carry the tracer from the axon terminals back to the cell bodies, which may be located distally in the brain.[4]

-

-

Tissue Processing:

-

Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate buffer (PB).

-

Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

-

Section the brain on a freezing microtome or cryostat at 30-40 µm.

-

-

Visualization:

-

Mount the sections on glass slides and allow them to air dry.

-

Coverslip with a neutral buffered mounting medium (e.g., buffered glycerol).[3][4]

-

Trustworthiness: Using a neutral pH buffer is crucial for observing the characteristic "gold" fluorescence. Acidic conditions will shift the emission to blue/white, and water-based media can accelerate photobleaching.[2][3][4]

-

Visualize using a fluorescence microscope equipped with a wide-band UV excitation filter (e.g., 340-380 nm excitation, >430 nm emission).[3][4] Labeled neurons will appear intensely bright against a dark background.

-

Caption: Experimental workflow for retrograde neuronal tracing using Hydroxystilbamidine.

Application II: Fluorescent Histology and Nucleic Acid Staining

Beyond tracing, Hydroxystilbamidine is an excellent fluorescent stain for fixed cells and tissues.[][11] It can be used as a counterstain in immunofluorescence protocols or as a primary label for visualizing cellular architecture. Its ability to differentially stain DNA and RNA allows for the clear demarcation of the nucleus and cytoplasm.

References

-

PubChem. Hydroxystilbamidine bis(methanesulfonate) | C18H24N4O7S2 | CID 135818273. [Link]

-

Interchim. Hydroxystilbamidine, methanesulfonate. [Link]

-

Interchim. Hydroxystilbamidine. [Link]

-

Wikipedia. Hydroxystilbamidine. [Link]

-

Lanciego, J. L., & Wouterlood, F. G. (2020). Neuroanatomical tract-tracing techniques that did go viral. Frontiers in Neuroanatomy, 14, 57. [Link]

-

Wikipedia. Retrograde tracing. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydroxystilbamidine bis(methanesulfonate) | CAS 223769-64-0 | Tocris Bioscience [tocris.com]

- 3. interchim.fr [interchim.fr]

- 4. interchim.fr [interchim.fr]

- 6. Hydroxystilbamidine bis(methanesulfonate) | C18H24N4O7S2 | CID 135818273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Hydroxystilbamidine bis(methanesulfonate) | CymitQuimica [cymitquimica.com]

- 9. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retrograde tracing - Wikipedia [en.wikipedia.org]

- 11. biotium.com [biotium.com]

- 12. Fluoro-Gold: a new fluorescent retrograde axonal tracer with numerous unique properties. | Sigma-Aldrich [sigmaaldrich.com]

- 13. antibodiesinc.com [antibodiesinc.com]

Navigating the Nuances of Neuroanatomy: A Technical Guide to the Long-Term Effects of Fluoro-Gold on Neuronal Survival

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fluoro-Gold (FG), a hydroxystilbamidine-based fluorescent retrograde tracer, has been a cornerstone of neuroanatomical studies for decades, prized for its intense and long-lasting labeling of neuronal populations.[1][2][3] However, its application in long-term survival studies is a subject of considerable debate, with a growing body of evidence pointing towards potential neurotoxic effects that can confound experimental outcomes. This in-depth technical guide synthesizes the current understanding of Fluoro-Gold's long-term impact on neuronal viability, offering a critical analysis of the underlying mechanisms of toxicity, a review of conflicting experimental findings, and field-proven strategies to mitigate adverse effects. By providing a comprehensive and balanced perspective, this guide aims to empower researchers to make informed decisions about the appropriate use of Fluoro-Gold and to design experiments that ensure both robust anatomical tracing and the preservation of neuronal integrity over extended periods.

Introduction: The Allure and Apprehension of Fluoro-Gold

Since its introduction, Fluoro-Gold has been lauded for its numerous advantages as a retrograde tracer. It is readily taken up by axon terminals and transported efficiently to the cell body, brightly delineating entire neuronal morphologies, including dendritic arbors.[1][4][5] Its fluorescence is intense and highly resistant to fading, and it is compatible with a wide array of histological and immunocytochemical techniques.[1][6][7] These properties have made it an invaluable tool for mapping neural circuits and investigating neuronal connectivity.[2][3][8]

Despite these strengths, a significant body of research raises concerns about its long-term safety profile for labeled neurons. Numerous studies have reported a decline in the number of Fluoro-Gold-labeled neurons over extended survival periods, suggesting a cytotoxic effect.[9][10][11] This potential for neurotoxicity introduces a critical confounding variable in long-term studies, where the observed changes could be a result of the tracer itself rather than the experimental manipulation being investigated. Understanding the nuances of Fluoro-Gold's interaction with neurons is therefore paramount for the integrity of long-term neuroanatomical and neurodegenerative research.

Mechanisms of Fluoro-Gold-Induced Neurotoxicity: Unraveling the Cellular Cascade

The precise mechanisms underlying Fluoro-Gold's neurotoxicity are not fully elucidated, but evidence points towards a multi-faceted process involving cellular stress and apoptotic pathways.

Oxidative Stress and Mitochondrial Dysfunction

One of the proposed mechanisms of Fluoro-Gold toxicity involves the induction of oxidative stress within the neuron. The chemical structure of hydroxystilbamidine, the active component of Fluoro-Gold, may contribute to the generation of reactive oxygen species (ROS). An overabundance of ROS can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.

Caspase-Dependent Apoptosis

Several studies have provided evidence for the involvement of apoptosis in Fluoro-Gold-induced neuronal loss. In a study on mice over-expressing human mutant tau, Fluoro-Gold injection led to a significant increase in TUNEL-positive cells, a marker of DNA fragmentation characteristic of apoptosis.[12] Furthermore, co-localization of TUNEL staining with activated caspase-3, a key executioner caspase in the apoptotic cascade, strongly suggests the involvement of this programmed cell death pathway.[12]

The following diagram illustrates the proposed apoptotic pathway initiated by Fluoro-Gold.

Figure 1: Proposed mechanism of Fluoro-Gold induced apoptosis.

The Dichotomy of Evidence: Toxicity vs. Tenacity

The scientific literature presents a conflicting picture of Fluoro-Gold's long-term effects. While some studies report significant neuronal loss, others suggest that the tracer is well-tolerated over extended periods. This discrepancy is likely due to a variety of factors, including the neuronal population under investigation, the concentration and volume of the tracer used, the delivery method, and the survival time.

Evidence for Neurotoxicity

A seminal study by Garrett et al. (1991) demonstrated a significant decrease in the number of Fluoro-Gold-labeled dorsal root ganglion neurons and motoneurons at 20 weeks post-injection compared to 4 days, concluding that Fluoro-Gold caused cell death.[9] Similarly, another study found a marked decrease in the number of labeled spinal motoneurons at 12 and 24 weeks.[10] More recent research has shown that intra-neural injection of Fluoro-Gold can lead to significant functional impairment of motor, sensory, and autonomic nerves, accompanied by myelinated nerve fiber degeneration.[13] In a model of tauopathy, Fluoro-Gold induced persistent neurological deficits and mortality in transgenic mice, highlighting its potential to exacerbate existing neuropathological conditions.[12]

| Study | Neuronal Population | Survival Time | Finding | Reference |

| Garrett et al. (1991) | Dorsal root ganglion, Motoneurons | 20 weeks | Significant decrease in labeled neurons, indicating cell death. | [9] |

| Novikova et al. (1997) | Spinal motoneurons | 12-24 weeks | Marked decrease in the number of labeled neurons. | [10] |

| Hu et al. (2013) | Rat tibial nerve | Not specified | Functional impairment and myelinated nerve fiber degeneration. | [13] |

| He et al. (2009) | Mice with tauopathy | Up to 14 days | Persistent neurological deficits and mortality. | [12] |

Table 1: Summary of key studies demonstrating Fluoro-Gold neurotoxicity.

Evidence for Neuronal Survival

In contrast, other studies have reported no significant neuronal loss after long-term Fluoro-Gold labeling. One study found no cell loss of labeled parasympathetic preganglionic neurons and motoneurons at 6 and 12 weeks post-injection when using immunohistochemistry to enhance detection.[14] Another investigation concluded that Fluoro-Gold injection into the striatum resulted in local degeneration at the injection site but not in retrogradely labeled neurons in the substantia nigra.[15] These findings suggest that the observed decrease in labeled cells in some studies may be due to fading of the fluorescent signal below the detection threshold rather than cell death.

Mitigating Neurotoxicity: Best Practices for Long-Term Studies

Given the conflicting evidence, a cautious and methodical approach is essential when using Fluoro-Gold for long-term experiments. The following protocols and considerations are designed to minimize potential neurotoxicity and enhance the reliability of your findings.

Optimizing Injection Parameters

The concentration and volume of the injected Fluoro-Gold are critical factors influencing its toxicity. Higher concentrations and larger volumes are associated with more significant local tissue damage and neuronal loss.[1][11]

Experimental Protocol: Minimizing Fluoro-Gold Concentration and Volume

-

Titration: Begin by titrating the Fluoro-Gold concentration to the lowest effective level for your specific neuronal population and projection distance. Concentrations as low as 0.5% have been used successfully, especially when combined with signal amplification techniques.[11]

-

Volume Control: Use the smallest possible injection volume that still provides adequate labeling. This minimizes the area of direct tissue damage at the injection site.

-

Slow Infusion: Inject the tracer slowly to reduce mechanical damage and prevent backflow along the injection track.

Enhancing Detection with Immunohistochemistry

The apparent loss of labeled neurons over time may, in some cases, be an artifact of diminishing fluorescence. Immunohistochemical (IHC) amplification of the Fluoro-Gold signal can overcome this limitation.

Experimental Protocol: Immunohistochemical Enhancement of Fluoro-Gold

-

Tissue Preparation: Perfuse the animal and prepare tissue sections as per standard protocols.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specifically raised against Fluoro-Gold.

-

Secondary Antibody and Visualization: Use a fluorescently labeled secondary antibody or an avidin-biotin complex (ABC) method with a chromogenic substrate (e.g., DAB) to visualize the labeled neurons.[11] This method can reveal faintly labeled cells that would otherwise be missed.

The following workflow illustrates the process of enhancing Fluoro-Gold detection.

Figure 2: Workflow for immunohistochemical enhancement of Fluoro-Gold.

The Use of Adjuvants: A Double-Edged Sword

The addition of detergents like Triton™ X-100 to the Fluoro-Gold solution has been shown to enhance tracer uptake and reduce the required concentration and survival time, thereby potentially limiting neurotoxic effects.[11] However, it is crucial to recognize that Triton™ X-100 itself can cause membrane damage and should be used with caution and at very low concentrations.

Considering Alternative Tracers

For long-term studies where neuronal survival is a primary concern, it may be prudent to consider alternative retrograde tracers with a better-established safety profile. Tracers such as True Blue and Fast Blue have been shown to be less toxic than Fluoro-Gold in some long-term comparative studies.[9][10] Dextran-based tracers also represent a viable alternative.

| Tracer | Advantages | Disadvantages |

| True Blue | Less toxic than Fluoro-Gold in long-term studies.[9] | Can be less intensely fluorescent. |

| Fast Blue | Stable labeling over long periods.[10] | |

| Dextrans | Generally considered non-toxic. | Can be taken up by damaged fibers of passage. |

Table 2: Comparison of alternative retrograde tracers.

Conclusion: A Call for Critical and Informed Application

Fluoro-Gold remains a powerful tool in the neuroanatomist's arsenal. Its bright and resilient labeling provides unparalleled clarity in delineating neural pathways. However, the potential for long-term neurotoxicity cannot be ignored. The evidence presented in this guide underscores the importance of a critical and informed approach to its use.

Researchers must carefully weigh the benefits of Fluoro-Gold against its potential drawbacks for their specific experimental paradigm. By optimizing injection parameters, employing signal amplification techniques where appropriate, and considering less toxic alternatives when neuronal viability is paramount, the scientific community can continue to leverage the strengths of this valuable tracer while upholding the principles of scientific rigor and minimizing experimental confounds. The ultimate goal is to ensure that our explorations of the intricate architecture of the nervous system are built upon a foundation of sound methodology and reliable data.

References

-

Garrett, W. T., McBride, R. L., Williams, J. K., Jr, & Feringa, E. R. (1991). Fluoro-Gold's toxicity makes it inferior to True Blue for long-term studies of dorsal root ganglion neurons and motoneurons. Neuroscience Letters, 128(1), 137–139. [Link]

-

Novikova, L., Novikov, L., & Kellerth, J. O. (1997). Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates. Journal of Neuroscience Methods, 74(1), 9–15. [Link]

-

Naumann, T., Deller, T., & Frotscher, M. (2000). Retrograde tracing with Fluoro-Gold: different methods of tracer detection at the ultrastructural level and neurodegenerative changes of back-filled neurons in long-term studies. Journal of Neuroscience Methods, 103(2), 117–126. [Link]

-

He, B., Zhang, T. L., & Le, W. (2009). Fluorogold induces persistent neurological deficits and circling behavior in mice over-expressing human mutant tau. Neuroscience Letters, 462(1), 70–74. [Link]

-

Akhavan, M., Hoang, T. X., & Havton, L. A. (2006). Improved detection of fluorogold-labeled neurons in long-term studies. Journal of Neuroscience Methods, 152(1-2), 156–162. [Link]

-

Mondello, S. E., Jefferson, S. C., & Hubscher, C. H. (2015). Enhancing Fluorogold-based neural tract tracing. Journal of Neuroscience Methods, 255, 81–90. [Link]

-

Naumann, T., Deller, T., & Frotscher, M. (2000). Retrograde tracing with Fluoro-Gold: Different methods of tracer detection at the ultrastructural level and neurodegenerative changes of back-filled neurons in long-term studies. ResearchGate. [Link]

-

Kubrusly, R. C. C., & de Olmos, S. (2018). FluoroGold-Labeled Organotypic Retinal Explant Culture for Neurotoxicity Screening Studies. PMC. [Link]

-

Hu, Y., Zhu, Y., & Gu, Y. (2013). Neurological function following intra-neural injection of fluorescent neuronal tracers in rats. Neural Regeneration Research, 8(26), 2453–2462. [Link]

-

Weiner, L. P. (Ed.). (2008). Neuroanatomical Tracing of Neuronal Projections with Fluoro-Gold. In Methods in Molecular Biology (Vol. 438). Humana Press. [Link]

-

Falgairolle, M., & O'Donovan, M. J. (2015). Pharmacological Investigation of Fluoro-Gold Entry into Spinal Neurons. PLOS ONE, 10(6), e0131430. [Link]

-

Weiner, L. P. (Ed.). (2008). Neuroanatomical Tracing of Neuronal Projections with Fluoro-Gold. ResearchGate. [Link]

-

He, B., Zhang, T. L., & Le, W. (2009). Fluorogold Induces Persistent Neurological Deficits and Circling Behavior in Mice Over-Expressing Human Mutant Tau. ResearchGate. [Link]

-

Weiner, L. P. (Ed.). (2008). Neuroanatomical tracing of neuronal projections with Fluoro-Gold. Methods in Molecular Biology, 438, 353–359. [Link]

-

Dadar, M., Shahali, Y., & Chakraborty, S. (2020). Fluorescent Molecules That Help Reveal Previously Unidentified Neural Connections in Adult, Neonatal and Peripubertal Mammals. MDPI. [Link]

-

Schmued, L. C., Beltramino, C., & Slikker, W., Jr. (1993). Intracranial injection of Fluoro-Gold results in the degeneration of local but not retrogradely labeled neurons. Brain Research, 626(1-2), 71–77. [Link]

-

Yu, Y. L., Cui, J., & Gu, X. S. (2015). Comparison of commonly used retrograde tracers in rat spinal motor neurons. Neural Regeneration Research, 10(10), 1700–1705. [Link]

-

Rinaman, L., & Milligan, C. E. (1995). Persistence of fluoro-gold following degeneration of labeled motoneurons is due to phagocytosis by microglia and macrophages. Experimental Neurology, 136(1), 15–26. [Link]

-

Falgairolle, M., & O'Donovan, M. J. (2015). Fluoro-Gold uptake under control conditions is not retrograde or action... ResearchGate. [Link]

-

Fluorochrome. (n.d.). Fluoro-Gold. [Link]

-

Mohl, B. P., & Hefti, F. (2014). Musculotopic organization of the motor neurons supplying the mouse hindlimb muscles: a quantitative study using Fluoro-Gold retrograde tracing. Brain Structure & Function, 219(1), 303–321. [Link]

-

Yu, Y. L., Cui, J., & Gu, X. S. (2015). Comparison of commonly used retrograde tracers in rat spinal motor neurons. ResearchGate. [Link]

-

Fluorochrome. (n.d.). Fluoro-Gold Use Guide and Protocol. [Link]

-

Fluorochrome. (n.d.). Fluoro-Gold Protocol and Use Guide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Neuroanatomical tracing of neuronal projections with Fluoro-Gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retrograde tracing with Fluoro-Gold: different methods of tracer detection at the ultrastructural level and neurodegenerative changes of back-filled neurons in long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fluorochrome.com [fluorochrome.com]

- 8. Musculotopic organization of the motor neurons supplying the mouse hindlimb muscles: a quantitative study using Fluoro-Gold retrograde tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoro-Gold's toxicity makes it inferior to True Blue for long-term studies of dorsal root ganglion neurons and motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancing Fluorogold-based neural tract tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorogold induces persistent neurological deficits and circling behavior in mice over-expressing human mutant tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurological function following intra-neural injection of fluorescent neuronal tracers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved detection of fluorogold-labeled neurons in long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracranial injection of Fluoro-Gold results in the degeneration of local but not retrogradely labeled neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxystilbamidine Bis(methanesulfonate): A Technical Guide to its Application as a Ribonuclease Inhibitor

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy

Authored by: Gemini AI

Abstract

Hydroxystilbamidine bis(methanesulfonate), a compound widely recognized in neuroscience as the retrograde tracer Fluoro-Gold™, has also been noted for its potent inhibition of cellular ribonucleases. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, its established role as a fluorescent nucleic acid stain, and a detailed exploration of its putative function as a ribonuclease inhibitor. While direct mechanistic studies and quantitative inhibitory data are not extensively available in peer-reviewed literature, this guide synthesizes the existing knowledge to provide a framework for its practical application and future investigation. We will delve into its mode of action as a nucleic acid binding agent, a property likely linked to its ribonuclease inhibitory capacity, and provide detailed protocols for assessing its efficacy in protecting RNA integrity.

Introduction: Unveiling a Dual-Function Molecule

Hydroxystilbamidine, in its bis(methanesulfonate) salt form, is a stilbene derivative with a remarkable dual functionality that has garnered interest in diverse scientific fields.[1][2] Primarily known for its intense fluorescence and utility in neuroanatomical tracing, its application as a potent inhibitor of ribonucleases (RNases) presents an intriguing, albeit less characterized, area of research.[3] The rampant activity of RNases is a significant challenge in molecular biology, leading to the degradation of RNA and compromising experimental outcomes.[4] This guide aims to bridge the knowledge gap, offering a deep dive into the properties of hydroxystilbamidine bis(methanesulfonate) and its potential as a valuable tool for RNA preservation.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of hydroxystilbamidine bis(methanesulfonate) is fundamental to its effective application.

| Property | Value | Source |

| Chemical Name | 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid | [1] |

| Molecular Formula | C₁₈H₂₄N₄O₇S₂ | [1] |

| Molecular Weight | 472.54 g/mol | [1][4] |

| Appearance | Yellow crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| Storage | Store at -20°C, protected from light | [4] |

Mechanism of Action: A Tale of Nucleic Acid Intercalation

While the precise mechanism of ribonuclease inhibition by hydroxystilbamidine bis(methanesulfonate) has not been definitively elucidated in published research, its well-documented affinity for nucleic acids offers a strong basis for a proposed mode of action. It is known to be a fluorescent dye that stains both DNA and RNA.[4][5] This interaction is believed to be the cornerstone of its inhibitory effect on RNases.

By binding to RNA, hydroxystilbamidine likely sterically hinders the access of ribonucleases to their substrate, effectively shielding the RNA from enzymatic degradation. This non-competitive inhibition model is plausible, as the bulky hydroxystilbamidine molecule, when intercalated or bound to the RNA strand, would create a physical barrier, preventing the active site of the RNase from engaging with the phosphodiester bonds of the RNA backbone.

Caption: Proposed mechanism of hydroxystilbamidine's RNase inhibitory action.

Fluorescence Properties: A Tool for Visualization

A key feature of hydroxystilbamidine is its fluorescence, which is modulated by its binding to nucleic acids. When bound to DNA, it exhibits distinct fluorescence emission profiles compared to when it is bound to RNA.[4] This property can be leveraged not only for visualizing nucleic acids but also potentially for monitoring the interaction of the inhibitor with its target.

| Condition | Excitation (nm) | Emission (nm) | Source |

| Bound to DNA | ~360 | ~450 and ~625 | [4] |

| Bound to RNA | ~360 | ~510 | [4] |

Applications in Research and Drug Development

The potential of hydroxystilbamidine bis(methanesulfonate) as a ribonuclease inhibitor opens up a range of applications in workflows where RNA integrity is paramount.

Protecting RNA During Extraction and Purification

The initial stages of RNA isolation are often where samples are most vulnerable to degradation by endogenous RNases. The inclusion of hydroxystilbamidine in lysis buffers could offer a protective shield for RNA molecules as they are released from the cellular environment.

Enhancing the Fidelity of Downstream Applications

The integrity of the starting RNA material is critical for the reliability of numerous downstream applications, including:

-

Reverse Transcription (RT) and Quantitative PCR (qPCR): Intact RNA templates are essential for accurate cDNA synthesis and subsequent gene expression analysis.

-

Next-Generation Sequencing (NGS): High-quality RNA is a prerequisite for constructing representative cDNA libraries for transcriptomic studies.

-

In Vitro Transcription and Translation: Protecting the template RNA from degradation is crucial for maximizing the yield and quality of synthesized RNA or protein.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for evaluating and utilizing hydroxystilbamidine bis(methanesulfonate) as a ribonuclease inhibitor. It is crucial to note that these are generalized protocols and may require optimization for specific cell types, tissues, or experimental conditions.

Preparation of Stock Solutions

-

Reagent: Hydroxystilbamidine bis(methanesulfonate) powder.

-

Solvent: Nuclease-free water.

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.73 mg of hydroxystilbamidine bis(methanesulfonate) in 1 mL of nuclease-free water.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Protocol for Assessing RNase Inhibitory Activity: RNA Integrity Assay

This protocol allows for a direct assessment of the efficacy of hydroxystilbamidine in protecting RNA from degradation by a known concentration of RNase A.

Caption: Workflow for assessing the RNase inhibitory activity of hydroxystilbamidine.

Materials:

-

High-quality, intact total RNA (e.g., from a commercial source or freshly isolated).

-